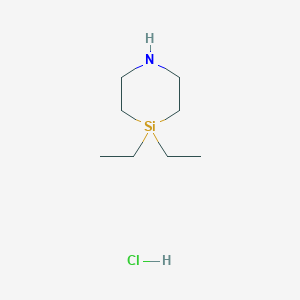

4,4-Diethyl-1,4-azasilinane;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,4-Diethyl-1,4-azasilinane hydrochloride, also known as DEAZA, is a chemical compound that has gained attention in scientific research due to its unique properties. It belongs to the class of azasilidines, which are heterocyclic compounds containing a nitrogen-silicon ring. DEAZA has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

4,4-Diethyl-1,4-azasilinane hydrochloride has been explored for its potential applications in various scientific research areas, although the specific compound might not be directly referenced in available literature. However, related compounds, such as α-aminophosphonates, have been studied for their inhibition effects on mild steel corrosion in hydrochloric acid solutions, which are useful for industrial pickling processes. These studies involve both experimental and theoretical approaches to understand the compounds' inhibition mechanisms, adsorption behaviors, and their effectiveness in corrosion protection. The results show significant inhibition efficiency, making them valuable for corrosion protection applications in various industrial contexts (Gupta et al., 2017).

Conformational and Structural Studies

Research on compounds structurally similar to 4,4-Diethyl-1,4-azasilinane hydrochloride, such as 1,3,3-trimethyl-1,3-azasilinane, has been conducted to study their structure and conformational properties. These studies utilize techniques like gas electron diffraction, dynamic NMR, and theoretical calculations to determine the molecular geometry and conformational equilibria. Such research provides insights into the fundamental chemical properties and behaviors of these compounds, which can be critical for their application in material science, pharmacology, and chemical synthesis (Shainyan et al., 2012).

Environmental Degradation Studies

The degradation behavior of azo dye metabolites, including those related to the structural motif of 4,4-Diethyl-1,4-azasilinane hydrochloride, has been examined in activated sludge systems. These studies aim to understand the stability and breakdown processes of environmentally relevant compounds under various conditions. Understanding the degradation pathways is essential for assessing the environmental impact of these compounds and developing strategies for pollution control and waste management (Ekici et al., 2001).

Hydroxylation Methods

Research into novel and efficient methods for the hydroxylation of aromatic compounds, including those structurally related to 4,4-Diethyl-1,4-azasilinane hydrochloride, highlights the ongoing development of chemical synthesis techniques. These methods facilitate the introduction of functional groups into complex molecules, which is crucial for the synthesis of pharmaceuticals, agrochemicals, and other functional materials. Understanding these reactions' mechanisms and optimizing their conditions are key research areas in organic chemistry (Ning et al., 2011).

Propiedades

IUPAC Name |

4,4-diethyl-1,4-azasilinane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NSi.ClH/c1-3-10(4-2)7-5-9-6-8-10;/h9H,3-8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXCVLMCALLCDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si]1(CCNCC1)CC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClNSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Oxan-4-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2547437.png)

![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2547445.png)

![4-(2-Cyclopropylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2547450.png)

![N-[4-(5-Methyltriazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2547451.png)

![Ethyl 2-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2547457.png)